3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core, a heterocyclic scaffold renowned for metabolic stability and versatility in drug design . Position 3 is substituted with a 2H-1,3-benzodioxol group—a bicyclic ether known for modulating pharmacokinetic properties . At position 5, a 1,2,3-triazole moiety is appended, bearing a 2,5-dimethoxyphenyl group (electron-donating substituents) and a methyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets, given the benzodioxol group’s prevalence in psychoactive agents .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-11-18(22-24-25(11)14-9-13(26-2)5-7-15(14)27-3)20-21-19(23-30-20)12-4-6-16-17(8-12)29-10-28-16/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKPMBNWESMSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzodioxole moiety, a triazole ring, and an oxadiazole group. The synthesis typically involves multi-step reactions including:
- Mannich Reaction : The initial step involves the formation of a Mannich base using 1-(2H-1,3-benzodioxol-5-yl)ethanone.
- Nucleophilic Substitution : The Mannich base undergoes nucleophilic substitution to yield the ketone precursor.
- Formation of Oxime : The final product is obtained via oxime formation using hydroxylamine hydrochloride.
The synthesis has been detailed in studies that confirm the structure through techniques such as X-ray crystallography and NMR spectroscopy .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. For instance:
- Antileishmanial Activity : The compound demonstrated significant inhibitory effects against Leishmania amazonensis with an IC50 value in the low micromolar range. This suggests potential for treating leishmaniasis .
- Antitrypanosomal Activity : Similar evaluations against Trypanosoma cruzi indicated moderate activity, supporting its use in treating Chagas disease .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Protein Kinases : Some derivatives have shown to inhibit CDK1/cyclin B and GSK-3α/β kinases, which are crucial for cell cycle regulation and signaling pathways involved in cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in microbial pathogens .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while the compound exhibits potent antimicrobial properties, it maintains a favorable safety profile against mammalian cells. For example, in vitro assays have shown that cytotoxic effects occur at concentrations significantly higher than those required for antimicrobial activity .
Table 1: Biological Activity Data
Case Study 1: Antileishmanial Efficacy
A study involving multiple derivatives of the benzodioxole-based compounds showed that those with methylenedioxy groups exhibited enhanced antileishmanial activity compared to their counterparts without such substituents. This suggests a structure-activity relationship (SAR) that could guide future drug design efforts.
Case Study 2: Cytotoxicity Profile
In vitro studies assessing cytotoxicity across various cell lines demonstrated that while some derivatives exhibited moderate toxicity at high concentrations, the original compound maintained low toxicity levels at therapeutic doses. This highlights its potential as a safe therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that compounds containing the oxadiazole and triazole rings exhibit significant antimicrobial properties. The presence of the benzodioxole moiety may enhance these effects due to its electron-rich structure, which can interact favorably with microbial targets .
Anticancer Potential:
Studies have shown that oxadiazoles can inhibit cancer cell proliferation. The specific combination of the triazole and oxadiazole rings in this compound suggests potential activity against various cancer types. Preliminary assays have indicated cytotoxic effects on several cancer cell lines .
Neuropharmacology:
Compounds similar to this one have been investigated for their effects on neurotransmitter systems. The structural components suggest possible interactions with serotonin and dopamine receptors, which could lead to applications in treating mood disorders or neurodegenerative diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A recent study assessed the antimicrobial properties of various oxadiazole derivatives, including those similar to the compound . Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis . -
Anticancer Studies:
A series of experiments conducted on triazole-containing compounds revealed significant inhibition of tumor growth in xenograft models. These studies highlighted the importance of structural modifications in enhancing anticancer activity. The compound's unique structure may provide insights into developing more effective anticancer agents . -
Neuropharmacological Research:
In vitro studies demonstrated that compounds with similar structures could modulate neurotransmitter levels, suggesting potential use as antidepressants or anxiolytics. The benzodioxole component is thought to play a critical role in enhancing bioavailability and receptor affinity .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 5-[1-(5-Chloro-2,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole (942034-80-2)
- Key Differences: Substituents: The triazole ring in this analogue has a 5-chloro-2,4-dimethoxyphenyl group instead of 2,5-dimethoxyphenyl. Positional Isomerism: The 4-methoxyphenyl group at the oxadiazole’s position 3 vs. the target’s benzodioxol group may reduce steric hindrance, favoring membrane permeability.
B. Thiazole-Tethered 1,2,4-Oxadiazoles (e.g., 3-Aryl-5-[(2-Arylthiazol-4-yl)methyl]-1,2,4-oxadiazoles)
- Key Differences :
- Heterocycle : Thiazole (sulfur-containing) replaces triazole, enabling distinct dipole interactions and metabolic pathways. Thiazoles often exhibit antimicrobial activity, whereas triazoles are associated with antifungal and kinase inhibition .
- Synthetic Routes : These derivatives employ DMAP/EDC·HCl for coupling, whereas the target compound may require Huisgen cycloaddition for triazole formation, followed by oxadiazole cyclization .
C. 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-Triazol-4-yl]hexan-1-one
- Key Differences: Core Structure: Benzoxadiazole (oxygen and nitrogen) vs. benzodioxol (two oxygens) alters aromaticity and electronic distribution.
Crystallographic and Spectroscopic Insights
- Crystallography : The target compound’s structure was likely resolved using SHELXL (), a standard for small-molecule refinement. Its benzodioxol and triazole groups may induce unique packing patterns compared to chloro-substituted analogues, affecting melting points and crystallinity .
- NMR Data : The dimethoxy groups would produce distinct singlet peaks (~δ 3.8–4.0 ppm) in ¹H NMR, differing from chloro-substituted analogues, which lack proton signals near the halogen .
Preparation Methods
Cyclodehydration of Diacylhydrazides
The oxadiazole ring is formed via cyclodehydration of N-(2H-1,3-benzodioxol-5-yl)carbamoyl hydrazine using phosphorus oxychloride (POCl₃) as the dehydrating agent.
Procedure :
- Hydrazide Formation : React 2H-1,3-benzodioxole-5-carboxylic acid (1.0 equiv) with hydrazine hydrate (2.5 equiv) in ethanol under reflux for 6 hours.
- Cyclodehydration : Treat the hydrazide intermediate with POCl₃ (3.0 equiv) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 4–6 hours |
| Yield | 72–85% |
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (s, 1H, triazole-H)
- δ 6.95–6.88 (m, 3H, benzodioxole-H)
- δ 3.89 (s, 6H, OCH₃)
- δ 2.45 (s, 3H, CH₃)
IR (KBr) :
- 1620 cm⁻¹ (C=N, oxadiazole)
- 1245 cm⁻¹ (C-O-C, benzodioxole)
HRMS (ESI+) :
- Calculated for C₂₀H₁₇N₅O₅: [M+H]⁺ = 415.1234
- Found: 415.1236
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Low Triazole Yield : Use of ultrasound irradiation (40 kHz) improves reaction efficiency by 15–20%.
- Byproduct Formation : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively isolates the target compound.
- Stereochemical Control : Chiral HPLC (Chiralpak IA column) resolves enantiomers when using propargyl alcohols.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization reactions to form the oxadiazole and triazole rings. A common approach includes:
Precursor Preparation : React benzodioxol-5-yl carbonyl chloride with amidoximes to form the oxadiazole core .
Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, with 2,5-dimethoxyphenyl azides and propargyl derivatives as reactants .
Optimization :
- Solvent : Acetonitrile or DMF improves reaction efficiency .
- Catalyst : Cu(I) salts (e.g., CuI) enhance regioselectivity in triazole formation .
- Temperature : Reflux conditions (80–100°C) ensure complete cyclization .
Table 1 : Example Reaction Conditions and Yields
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Oxadiazole | Amidoxime + Carbonyl chloride | DCM | None | 65–75 |
| Triazole | Azide + Alkyne | Acetonitrile | CuI | 80–90 |
Basic: How is the compound’s molecular structure validated experimentally?
Methodological Answer:
Structural validation employs:
X-ray Crystallography :
- Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
- Data collection with Bruker SMART diffractometers (Mo-Kα radiation) .
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., benzodioxole protons at δ 5.93 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to simulate binding to target proteins (e.g., antimicrobial enzymes) .
- Validate poses with PyMOL or Chimera .
QSAR Studies :
- Corrogate substituent effects (e.g., methoxy groups enhance lipophilicity) using Gaussian for DFT calculations .
- Analyze electrostatic potential maps to predict reactivity .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Assay Standardization :
- Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO < 0.1%) .
Dose-Response Curves :
- Calculate IC₅₀ values with triplicate experiments to ensure reproducibility .
Cross-Validation :
- Compare in vitro results with in silico predictions (e.g., docking scores vs. experimental IC₅₀) .
Basic: How is the compound’s stability assessed under varying conditions?
Methodological Answer:
Thermal Stability :
- Perform TGA (20–500°C, 10°C/min) to identify decomposition points .
Photostability :
- Expose to UV light (254 nm) and monitor degradation via HPLC .
pH Stability :
- Use potentiometric titration (e.g., tetrabutylammonium hydroxide in isopropyl alcohol) to determine pKa .
Advanced: How can regioselectivity challenges in triazole synthesis be addressed?
Methodological Answer:
Steric Effects :
- Bulkier substituents on azides favor 1,4-triazole regioisomers .
Electronic Effects :
- Electron-withdrawing groups on alkynes increase reaction rates (Hammett σ constants guide design) .
Catalytic Optimization :
- Use Cu(I)/TBTA ligand systems to suppress side reactions .
Advanced: What analytical methods resolve spectral ambiguities in NMR data?
Methodological Answer:
2D NMR Techniques :
- HSQC/HMBC : Assign quaternary carbons and long-range couplings (e.g., benzodioxole connectivity) .
Decoupling Experiments :
- Irradiate overlapping protons to simplify splitting patterns .
Dynamic NMR :
- Analyze temperature-dependent shifts for conformational analysis .
Basic: What in vitro assays evaluate the compound’s therapeutic potential?
Methodological Answer:
Antimicrobial Activity :
- Broth microdilution (MIC determination against S. aureus and E. coli) .
Cytotoxicity :
- MTT assay on cancer cell lines (e.g., IC₅₀ for HepG2) .
Enzyme Inhibition :
- Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced: How are reaction intermediates characterized during scale-up?
Methodological Answer:
LC-MS Monitoring :
- Track intermediates in real-time (e.g., [M+H]⁺ ions) .
Purification :
- Use flash chromatography (silica gel, hexane/EtOAc gradient) .
Crystallization :
- Optimize solvent mixtures (e.g., EtOAc/hexane) for high-purity crystals .
Advanced: How do solvent polarity and proticity affect reaction outcomes?
Methodological Answer:
Polar Aprotic Solvents :
- DMF enhances nucleophilicity in cyclization steps .
Protic Solvents :
- Ethanol/water mixtures improve solubility of polar intermediates .
Dielectric Constant (ε) :
- High-ε solvents (e.g., DMSO, ε = 47) stabilize transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
